2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound notable for its intricate structure that incorporates a pyrazole ring, a triazole ring, and a thioacetamide group. This compound is classified under the category of heterocyclic compounds, which are characterized by the presence of at least one atom in the ring structure that is not carbon. The unique arrangement of these rings contributes to its potential biological activities and applications in medicinal chemistry.
The synthesis of 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves several steps:
The molecular formula for 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is . The compound has a molecular weight of approximately 326.38 g/mol. The structural representation can be derived from its SMILES notation: COCCn1c(SCC(N)=O)nnc1-c1cn(C)nc1OC, indicating the specific arrangement of atoms within the molecule .
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can participate in various chemical reactions:
The mechanism of action for 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves interactions with specific molecular targets:
The physical properties of 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide include:
The chemical properties include:
Due to its complex structure and functional groups, it may also exhibit interesting reactivity patterns in synthetic applications .
The compound has several scientific applications:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1